![molecular formula C18H18O5 B2874900 3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 893732-54-2](/img/structure/B2874900.png)
3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C17H16O5 . It has a molecular weight of 300.31 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=C([H])C1=CC=C(OC)C(COC2=CC=C(C([H])=O)C=C2OC)=C1 . This provides a representation of the compound’s structure.
Applications De Recherche Scientifique
Photoreactivity in Synthetic Chemistry
The study on the photochemistry of related compounds, such as 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones, highlights their potential in synthetic organic chemistry. These compounds, when irradiated in dry, nonnucleophilic solvents, yield high chemical yields of 3-alkoxy-6-methylindan-1-ones. This reaction demonstrates the remarkable selectivity of photoreactions, which could be useful in developing synthetic pathways for complex molecules (Plíštil et al., 2006).
Applications in Non-Aqueous Medium Titrations
Another area of research involves the synthesis of derivatives from reactions with similar compounds, which were then used in potentiometric titrations in non-aqueous solvents. This research could provide insights into the effects of solvents and molecular structures on acidity, which is vital for various applications in analytical chemistry (Yüksek et al., 2005).
Catalytic Applications
Research on vanadium(V) complexes with related ligands demonstrates their potential as catalysts in various chemical reactions. These complexes, which feature the [VO]3+ cation, have been studied for their structural characteristics and catalytic properties, indicating potential applications in catalysis (Back et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-[(4-acetyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-12(20)14-5-7-17(18(9-14)22-3)23-11-15-8-13(10-19)4-6-16(15)21-2/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECLKWCZSRNED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
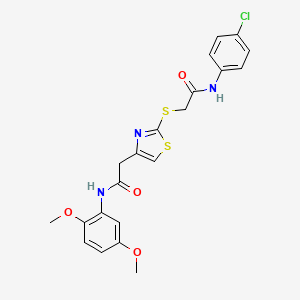

![4-chloro-2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2874821.png)
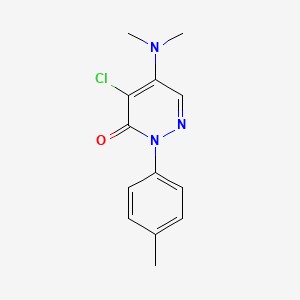
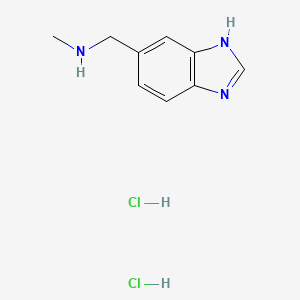
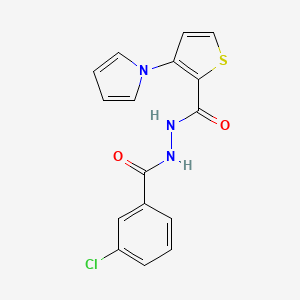
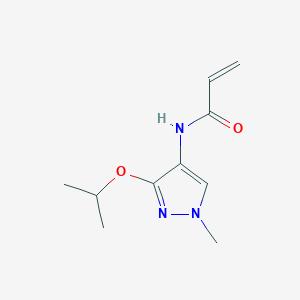
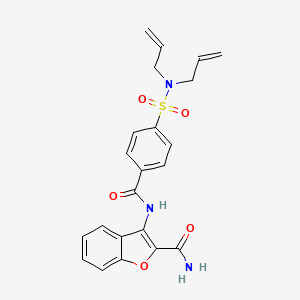
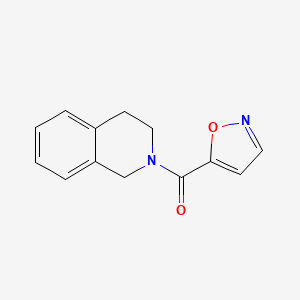

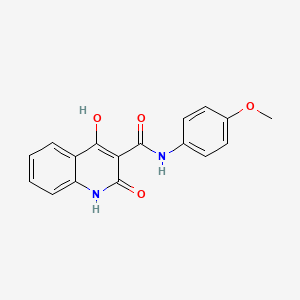
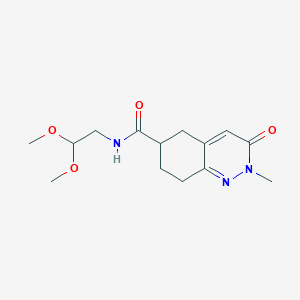
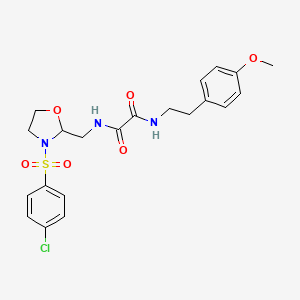
![(E)-2-cyano-N-(2,5-dichlorophenyl)-3-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2874839.png)
